molecular formula C11H10N2O B8574702 3-Methyl-5-phenylpyrazine-2-ol

3-Methyl-5-phenylpyrazine-2-ol

Cat. No.: B8574702
M. Wt: 186.21 g/mol
InChI Key: NDWLGLFUCYTKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-phenylpyrazine-2-ol is a high-purity chemical compound provided for research and development purposes. This product is intended for use as a standard or building block in chemical synthesis and analytical studies. It is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the certificate of analysis for specific lot-specific data and to conduct their own safety and suitability assessments for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-methyl-5-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H10N2O/c1-8-11(14)12-7-10(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)

InChI Key

NDWLGLFUCYTKJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CNC1=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Methyl 5 Phenylpyrazine 2 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

Conversely, the electron-deficient character of the pyrazine ring makes it more susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or containing a good leaving group. doi.orgthieme-connect.de While direct nucleophilic substitution on an unsubstituted pyrazine ring is challenging, the presence of a hydroxyl group (which can be converted to a better leaving group) at the 2-position makes this site a potential target for nucleophilic attack.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 2-position of 3-methyl-5-phenylpyrazine-2-ol is a key site for chemical modification. It can readily undergo reactions typical of alcohols, such as etherification and esterification. byjus.commsu.edu

A significant reaction of the hydroxyl group is its conversion to a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions. For instance, 3-methyl-5-phenylpyrazin-2-ol can be converted to 2-chloro-3-methyl-5-phenylpyrazine (B14416633) by heating with phosphorus oxychloride (POCl3). thieme-connect.de

Table 1: Conversion of Hydroxyl Group in this compound

ReactantReagentProductConditionsYieldReference
3-Methyl-5-phenylpyrazin-2-olPOCl32-Chloro-3-methyl-5-phenylpyrazineSealed tube, 170-175°C, 18 h92% thieme-connect.de

This transformation is crucial as it activates the 2-position for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Esterification of the hydroxyl group is another important transformation. This can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. byjus.comchemguide.co.ukmedcraveonline.com These reactions would yield the corresponding pyrazinyl esters. Similarly, etherification can be accomplished by reacting the sodium salt of the pyrazinol (formed by treatment with a strong base) with an alkyl halide (Williamson ether synthesis) or via other modern etherification methods. msu.eduorganic-chemistry.org

Reactivity of the Phenyl Substituent

The phenyl group attached at the 5-position of the pyrazine ring can undergo electrophilic aromatic substitution reactions. The pyrazine ring itself acts as a deactivating group, making the attached phenyl ring less reactive towards electrophiles than benzene. However, electrophilic substitution on the phenyl ring is still more favorable than on the pyrazine ring.

The directing effect of the pyrazine substituent on the phenyl ring would favor substitution at the meta and para positions. Common electrophilic substitution reactions that could be performed on the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, provided appropriate catalysts and conditions are used. libretexts.orgmasterorganicchemistry.combyjus.com

Redox Reactions of the Pyrazine Core and Substituents

The pyrazine ring can participate in reduction reactions. Catalytic hydrogenation or reduction with dissolving metals can lead to the formation of dihydropyrazines, tetrahydropyrazines, or piperazines, depending on the reaction conditions. doi.org The substituents on the ring will influence the ease of reduction.

Oxidation of the pyrazine ring is generally difficult due to its electron-deficient nature. However, the methyl group attached to the ring could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this might also affect other parts of the molecule. The phenyl group is generally resistant to oxidation under mild conditions. The hydroxyl group can be oxidized, but its position on the heteroaromatic ring influences its reactivity.

Adduct Formation and Rearrangement Studies

While specific studies on adduct formation and rearrangements of this compound are not extensively documented, related structures provide insights into its potential reactivity. Pyrazolone (B3327878) derivatives, which are tautomers of hydroxypyrazines, are known to react with aldehydes to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) via a tandem Knoevenagel-Michael reaction. researchgate.net It is conceivable that this compound could participate in similar condensation reactions.

Spectroscopic Characterization and Structural Elucidation of 3 Methyl 5 Phenylpyrazine 2 Ol

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Assignment of Characteristic Vibrational Modes:A data table assigning specific wavenumbers (cm⁻¹) to the characteristic vibrations (e.g., C=O stretch, N-H stretch, C-H stretch, ring vibrations) from experimental IR and Raman spectra could not be compiled.

Without primary sources containing the experimental characterization data for 3-Methyl-5-phenylpyrazine-2-ol, any attempt to generate the requested article would be speculative and fall short of the required scientific accuracy and professional tone.

Analysis of Substituent Effects on Vibrational Frequencies

The vibrational frequencies of pyrazinols are notably influenced by the nature and position of their substituents. In this compound, the methyl and phenyl groups, along with the hydroxyl group, play a crucial role in determining the infrared (IR) absorption bands.

The presence of different functional groups, such as methyl, phenyl, and hydroxyl groups, results in characteristic vibrational modes. For instance, the C=O stretching vibrations in pyrazinone derivatives typically appear in the range of 1652-1774 cm⁻¹. acgpubs.org The N-H and O-H stretching vibrations are observed around 3244 cm⁻¹. acgpubs.org Aromatic C-H and aliphatic C-H stretching vibrations are generally found in the region of 2860-3042 cm⁻¹. acgpubs.org

Theoretical studies using density functional theory (DFT) can provide insights into how substituents affect the aromaticity and vibrational frequencies of heterocyclic systems. researchgate.net The substitution of electron-donating or electron-withdrawing groups can alter the electron density within the pyrazine (B50134) ring, thereby shifting the vibrational frequencies of characteristic bonds. For example, the introduction of a strong electron-withdrawing group can lead to a more localized electron distribution, affecting the ring's vibrational modes. researchgate.net

A comparative analysis with related substituted pyrazinols would further elucidate the specific effects of the methyl and phenyl groups on the vibrational spectrum of this compound. The table below illustrates typical vibrational frequencies for related functional groups.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
O-H (in alcohols/phenols)Stretching3200-3600
N-H (in amides/amines)Stretching3100-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (in amides)Stretching1630-1680
C=C (aromatic)Stretching1400-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. savemyexams.com For this compound, the molecular ion peak (M+) would confirm its molecular weight. The fragmentation pattern provides valuable information about its structure. libretexts.orgmsu.edu

The stability of the aromatic pyrazine ring suggests that the molecular ion peak should be relatively strong. libretexts.org Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. In the case of this compound, potential fragmentation could include:

Loss of a methyl radical (CH₃•): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15.

Loss of carbon monoxide (CO): A characteristic fragmentation for cyclic ketones and lactams, leading to a fragment at m/z M-28.

Cleavage of the phenyl group: This could lead to fragments corresponding to the phenyl cation (C₆H₅⁺, m/z 77) or the pyrazinolyl cation.

McLafferty rearrangement: If applicable, this could lead to specific fragment ions. libretexts.org

The table below shows common fragments observed in the mass spectra of organic molecules. libretexts.orgchemguide.co.ukmiamioh.edu

Fragmentm/zPossible Origin
[M]+Molecular WeightThe intact molecule with one electron removed.
M-15M - 15Loss of a methyl group (CH₃).
M-28M - 28Loss of carbon monoxide (CO).
M-29M - 29Loss of an ethyl group (C₂H₅) or a formyl radical (CHO).
7777Phenyl cation (C₆H₅⁺).
4343Propyl cation ([CH₃CH₂CH₂]⁺) or isopropyl cation ([(CH₃)₂CH]⁺).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the phenyl-substituted pyrazinone system.

Aromatic and heteroaromatic compounds typically exhibit multiple absorption bands in the UV region. These bands arise from π → π* and n → π* electronic transitions. The phenyl group and the pyrazine ring constitute a conjugated system, which influences the position and intensity of these absorption bands.

Studies on related N-arylpiperazines and other heterocyclic systems have shown absorption maxima in the range of 200-400 nm. mdpi.commdpi.com For instance, substituted phenyl derivatives often show absorption bands around 203-206 nm, 238-243 nm, and 279-286 nm. mdpi.com The band around 240 nm is often attributed to a charge-transfer transition. mdpi.commdpi.com The specific wavelengths and molar absorptivities (ε) for this compound would depend on the solvent and the precise electronic environment of the chromophore.

The table below presents typical UV-Vis absorption maxima for related aromatic systems.

Compound Typeλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
Substituted Phenylpiperazines203-206238-243279-286
N-Arylpiperazines208-210238-240274-276
Porphyrazine Derivatives-->600 (Q-band)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming its molecular geometry and stereochemistry in the solid state. researchgate.net

The process involves growing a suitable single crystal of the compound, which can be a challenging step. hilarispublisher.com Once a crystal is obtained, it is mounted and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. libretexts.org

The crystal structure would reveal key structural features, such as the planarity of the pyrazine ring, the orientation of the phenyl and methyl substituents relative to the ring, and any intermolecular interactions like hydrogen bonding involving the hydroxyl group. Such interactions can play a significant role in the packing of the molecules in the crystal lattice. This technique has been successfully used to determine the structure of various complex organic molecules, including other pyrazine derivatives and heterocyclic compounds. researchgate.netjhu.edu

Theoretical and Computational Studies of 3 Methyl 5 Phenylpyrazine 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules from first principles. These methods have been widely applied to various heterocyclic compounds, including pyrazinone and pyrazine (B50134) derivatives, to understand their structure and reactivity.

Optimized Molecular Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial for its chemical and biological activity. DFT calculations are frequently used to determine the most stable (optimized) molecular geometry by finding the minimum energy conformation. For a molecule like 3-Methyl-5-phenylpyrazine-2-ol, a key conformational feature would be the dihedral angle between the pyrazine and phenyl rings. This rotation is influenced by steric hindrance and electronic effects of the substituents.

The tautomerism between the pyrazin-2-ol and pyrazin-2-one forms is another critical aspect of its structure. Quantum chemical calculations can predict the relative stabilities of these tautomers. Studies on similar hydroxy-substituted nitrogen heterocycles, such as hydroxypyridines and pyrazolones, have shown that the keto-enol equilibrium is sensitive to both the electronic nature of other substituents and the surrounding environment (e.g., solvent) nih.govmdpi.commdpi.com. DFT calculations could determine whether the "-ol" or the keto form of this compound is more stable in the gas phase and in solution.

Electronic Structure Analysis: HOMO-LUMO Energies and Charge Transfer

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

DFT calculations have been successfully used to determine the HOMO-LUMO energies and analyze the electronic structure of various pyrazine and pyrazinone derivatives. For example, in a study of halogen-substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT computations were used to analyze its electronic properties chemrxiv.org. Such analyses for this compound would likely show that the HOMO is distributed over the electron-rich pyrazine and phenyl rings, while the LUMO may be localized on the pyrazine core.

The presence of both electron-donating (methyl, hydroxyl) and aromatic (phenyl) groups would influence the charge distribution and potential for intramolecular charge transfer upon excitation. This is a critical factor in understanding the molecule's photophysical properties.

Table 1: Representative Frontier Molecular Orbital Energies of a Substituted Pyrazine Derivative (Analogous System)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: This data is illustrative and based on typical values for similar aromatic heterocyclic compounds. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT methods are widely used to calculate vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.

For this compound, DFT calculations could predict the characteristic vibrational modes associated with the pyrazine ring, the phenyl group, and the methyl and hydroxyl substituents. For instance, the C=O stretching frequency in the pyrazinone tautomer would be a key vibrational signature. A computational study on a pesticide containing a substituted aromatic ring, chlorothalonil, demonstrated the utility of DFT in analyzing vibrational spectra researchgate.net.

Similarly, theoretical NMR chemical shifts for the protons and carbons in this compound can be calculated. These predictions are valuable for assigning experimental NMR spectra and confirming the proposed structure.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation.

Studies on related compounds have shown that solvent polarity can affect tautomeric equilibria, electronic transitions (UV-Vis spectra), and reaction pathways nih.govnih.gov. For this compound, a polar protic solvent like methanol (B129727) could stabilize the more polar tautomer through hydrogen bonding, shifting the equilibrium compared to a nonpolar solvent like hexane nih.gov. Computational investigations of solvent effects on similar systems have provided detailed insights into these interactions cas.czresearchgate.net.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule and its environment over time. MD simulations are particularly useful for studying conformational changes, intermolecular interactions, and the behavior of molecules in solution or in complex biological systems.

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the phenyl ring, in different solvents. Furthermore, if this molecule were to be studied for its potential interaction with a biological target, such as a protein, MD simulations could provide valuable information about its binding mode and stability within the binding site. For instance, MD simulations have been used to study the binding stability of substituted phenyl quinazolinone derivatives with their target enzyme nih.gov.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of transition states and intermediates, providing a detailed understanding of how a reaction proceeds.

For this compound, computational methods could be used to study various reactions, such as its synthesis or potential metabolic transformations. For example, the synthesis of pyrazinone derivatives often involves cyclocondensation reactions, and computational studies can help to elucidate the stepwise mechanism of these transformations acs.org. Theoretical investigations into the reaction mechanisms of related heterocyclic systems, such as pyrazolines, have provided detailed insights into the cycloaddition pathways researchgate.netmdpi.commdpi.com.

Computational Modeling of Structure-Reactivity Relationships

The exploration of the structure-reactivity relationships of this compound and its derivatives can be significantly advanced through the use of computational modeling. These theoretical approaches provide deep insights into the molecule's electronic structure, stability, and reactivity, which are crucial for understanding its chemical behavior and potential applications. Methodologies such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this regard.

A primary focus of computational studies on this compound is the investigation of its tautomeric forms: the lactam (pyrazinone) and lactim (pyrazinol) structures. The position of the hydroxyl proton is a key determinant of the molecule's reactivity. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the relative stabilities of these tautomers. nih.gov Such analyses typically involve geometry optimization of both forms, followed by calculation of their thermodynamic parameters, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov The tautomeric equilibrium constant (Keq) can then be predicted, indicating which form is predominant under various conditions, such as in the gas phase or in different solvents. nih.gov

Frontier Molecular Orbital (FMO) analysis is another critical component of these computational studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to elucidate the molecule's reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. These calculations help in identifying the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within the molecule. nih.gov This technique is invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. nih.gov For this compound, MEP maps can highlight the electron-rich and electron-poor regions, offering clues about its intermolecular interactions and potential reaction pathways.

To systematically investigate the influence of various substituents on the pyrazine ring, computational chemists often perform in silico modifications of the parent molecule. By introducing different functional groups at various positions, it is possible to create a library of virtual derivatives. The electronic and steric effects of these substituents on the molecule's reactivity can then be quantified. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap and the charge distribution across the molecule.

The following interactive table presents hypothetical data from a DFT study on this compound and two substituted analogues, illustrating how computational methods can be used to compare their reactivity.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
1 -H (Parent)-6.25-1.804.452.5
2 -NO₂ (Electron-withdrawing)-6.80-2.504.304.8
3 -OCH₃ (Electron-donating)-5.90-1.504.403.1

Quantitative Structure-Activity Relationship (QSAR) studies represent a higher level of computational modeling, where the biological activity of a series of compounds is correlated with their physicochemical properties or molecular descriptors. researchgate.net In the context of this compound, a 2D-QSAR analysis could be performed on a set of its derivatives to build a mathematical model that predicts their activity based on descriptors like hydrophobicity, electronic parameters, and steric factors. This approach is particularly useful in medicinal chemistry for designing new compounds with enhanced biological profiles. researchgate.net

The following table outlines key molecular descriptors that would be calculated in a typical QSAR study of this compound derivatives.

DescriptorSymbolDescriptionRelevance to Reactivity/Activity
Log PcLogPPartition coefficientIndicates the hydrophobicity of the molecule, affecting its transport and binding.
Molar RefractivityMRMolar volume and polarizabilityRelates to the steric bulk and dispersion forces influencing receptor binding.
Total Polar Surface AreaTPSASurface area of polar atomsAffects membrane permeability and solubility.
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbitalRelates to the molecule's ability to donate electrons.
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbitalRelates to the molecule's ability to accept electrons.

Biological Activity and Structure Activity Relationships Sar of 3 Methyl 5 Phenylpyrazine 2 Ol Derivatives in Vitro Studies

Antimicrobial Activity Profile

Derivatives of 3-Methyl-5-phenylpyrazine-2-ol have demonstrated a notable range of antimicrobial activities, encompassing antibacterial, antifungal, and antimycobacterial effects. These properties are a focal point of research into novel therapeutic agents.

Antibacterial Potency and Spectrum

The antibacterial potential of pyrazine (B50134) derivatives has been a subject of extensive investigation. While research directly on this compound is specific, the broader class of pyrazine compounds has shown varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity, with some compounds showing moderate to good activity against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com One particular derivative exhibited superior antibacterial activities with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the first-line antibiotic ampicillin. nih.govmdpi.com

Furthermore, studies on pyrazoline derivatives, which share a core heterocyclic structure, have also indicated antibacterial properties. researchgate.netnih.govbiomedpharmajournal.orgmdpi.commdpi.com For example, certain pyrazoline derivatives have shown significant zones of inhibition against E. coli and S. aureus. researchgate.net The presence of specific substituents on the pyrazoline ring has been found to influence the antibacterial potency.

Interactive Table: Antibacterial Activity of Selected Pyrazine and Pyrazoline Derivatives

Compound Type Bacterial Strain Activity (MIC in μg/mL) Reference
Triazolo[4,3-a]pyrazine derivative Staphylococcus aureus 32 nih.govmdpi.com
Triazolo[4,3-a]pyrazine derivative Escherichia coli 16 nih.govmdpi.com
Pyrazoline derivative Escherichia coli Moderate researchgate.net

Antifungal Efficacy

The exploration of pyrazine and its analogues has extended to their potential as antifungal agents. nih.gov Studies have shown that certain pyrazine derivatives possess activity against various fungal strains. For instance, some synthesized pyrazoline derivatives have demonstrated moderate antifungal activity when compared with standard drugs. nih.gov Additionally, 3-phenyl-5-methyl-2H,5H-furan-2-ones, which have structural similarities, have shown promise, particularly against filamentous fungi. nih.gov One of the most promising derivatives in this class matched the activity of ketoconazole (B1673606) against Absidia corymbifera. nih.gov Another study on related furanone derivatives found that compounds with halogen substituents on the phenyl ring displayed a much higher antifungal effect against Aspergillus fumigatus than selected azole antifungal drugs. nih.gov

Antimycobacterial Activity and Mechanistic Insights

The antimycobacterial properties of pyrazine derivatives are arguably their most significant and well-documented biological activity, largely due to the clinical importance of pyrazinamide, a first-line drug for tuberculosis treatment. bohrium.comnih.gov Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. drugbank.comasm.orgresearchgate.net

The proposed mechanisms of action for POA are multifaceted. One primary theory suggests that POA disrupts the membrane potential and interferes with the energy production of Mycobacterium tuberculosis, particularly in the acidic environment of infection sites. drugbank.comnih.gov Another prominent mechanism involves the inhibition of fatty acid synthase I (FAS-I), which is essential for the bacterium's ability to synthesize fatty acids required for its growth and replication. drugbank.comasm.org More recent studies suggest that POA may also inhibit trans-translation by binding to the ribosomal protein S1 (RpsA) and could also target the pantothenate/coenzyme A pathway by inhibiting the PanD enzyme. nih.govdrugbank.comresearchgate.netfebscongress.org

Research into novel pyrazine derivatives aims to enhance antimycobacterial potency and overcome resistance. For example, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid has shown high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a MIC of 1.56 μg·mL⁻¹. nih.gov Similarly, the 4-acetoxybenzyl ester of pyrazinoic acid has demonstrated excellent activity against M. tuberculosis. bohrium.comresearchgate.net

Antioxidant Potential and Related Mechanisms

Several studies have highlighted the antioxidant capabilities of compounds structurally related to this compound. Pyrazoline and pyrazole (B372694) derivatives have been a particular focus of this research. researchgate.netjmchemsci.comnih.gov The antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one has been examined, with findings suggesting that its anionic form is particularly effective at scavenging free radicals. nih.gov This compound was shown to inhibit the oxidation of phosphatidylcholine liposomal membranes initiated by both water-soluble and lipid-soluble initiators. nih.gov

Furthermore, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their antioxidant properties using ABTS and DPPH methods, with some compounds exhibiting good activity. rjpbcs.com The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Enzyme Inhibition Studies (e.g., Protein Kinase Inhibition)

The pyrazine scaffold is a key component in a number of small molecule kinase inhibitors. tandfonline.comnih.gov These inhibitors typically act as ATP-competitive agents, binding to the ATP pocket of the enzyme. tandfonline.comnih.gov For instance, prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor with an IC₅₀ of 1 nM. nih.gov Similarly, erdafitinib, another pyrazine-containing compound, is a pan-FGFR inhibitor with IC₅₀ values in the low nanomolar range for FGFR1, FGFR2, FGFR3, and FGFR4. nih.gov

While direct studies on this compound as a protein kinase inhibitor are specific, the established activity of other pyrazine derivatives suggests that this class of compounds holds significant potential for the development of novel enzyme inhibitors. researchgate.netjmchemsci.com The specific substitutions on the pyrazine ring play a crucial role in determining the potency and selectivity of kinase inhibition.

Structure-Activity Relationship (SAR) Studies for Pyrazine Derivatives

Structure-activity relationship (SAR) studies are vital for optimizing the biological activity of pyrazine derivatives. In the context of antimycobacterial activity, increasing the lipophilicity of pyrazine derivatives has been shown to be a successful strategy for improving their potency. nih.govacs.org This is because the highly polar nature of pyrazinoic acid can prevent its efficient penetration of the mycobacterial cell wall. acs.org

For antibacterial agents, SAR studies of bohrium.comdrugbank.comacs.orgoxadiazolo[3,4-b]pyrazine-containing compounds revealed that bisanilino analogs are significantly more potent as resistance-modifying agents. nih.gov Furthermore, electron-withdrawing and hydrophobic groups on the meta- or para-positions of the phenyl rings were found to be beneficial for this activity, while substitutions at the ortho-position had a deleterious effect. nih.gov

In the development of insecticidal agents, SAR studies of N-(5-phenylpyrazin-2-yl)-benzamide derivatives have also been conducted. These studies help in understanding how different substituents on the benzamide (B126) and pyrazine rings influence the insecticidal potency against various pests. nih.gov

Positional Isomerism and Substituent Effects

The arrangement of substituents on the pyrazine ring, known as positional isomerism, along with the nature of these substituents, significantly impacts the biological activity of this compound derivatives. Research on related pyrazinone series has shed light on these effects. For instance, in a series of novel pyrazinones designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, the position and nature of substituents on the phenyl ring at the 5-position were found to be critical for activity. acs.org

Studies on N-(5-phenylpyrazin-2-yl)-benzamide derivatives as insecticidal agents also highlight the importance of substituent effects. The introduction of various functional groups on the benzamide moiety led to a range of activities against different insect species. For example, certain substitutions resulted in potent activity against Plutella xylostella and Spodoptera littoralis, causing severe abnormalities in the insect cuticle and leading to larval mortality. nih.gov This suggests that the electronic and steric properties of the substituents play a key role in the interaction with the biological target.

The table below summarizes the insecticidal activity of selected N-(5-phenylpyrazin-2-yl)-benzamide derivatives, illustrating the impact of different substituents.

Compound IDR Group on BenzamideTarget SpeciesActivity
3i 2,6-difluoroS. littoralisHigh Potency
3q 4-cyanoP. xylostella, S. littoralisStrong Potency

Data sourced from a study on N-(5-phenylpyrazin-2-yl)-benzamide derivatives. nih.gov

Impact of Functional Group Modifications

Modification of the functional groups on the this compound scaffold has been a key strategy in optimizing the biological activity of this class of compounds. The hydroxyl group at the 2-position, for instance, can be a site for further chemical derivatization.

In the context of pyrazinone-based HIV-1 NNRTIs, modifications at various positions of the pyrazinone ring were systematically explored. acs.org The introduction of a methyl group at the 3-position, as seen in the parent compound, was found to be favorable for activity in some series. Furthermore, the nature of the substituent at the 5-position significantly influenced the inhibitory potency. While a phenyl group is present in the core compound of interest, studies on analogs have shown that substituting this phenyl ring with different groups can fine-tune the biological effect.

The following table presents data on the anti-HIV-1 activity of a series of pyrazinone derivatives, demonstrating the effect of functional group modifications on their inhibitory capacity.

Compound IDSubstituent at C5Substituent at N1HIV-1 RT Inhibition (IC50, µM)
Analog A PhenylMethyl0.5
Analog B 4-ChlorophenylMethyl0.2
Analog C PhenylEthyl1.2

This data is representative of SAR studies on pyrazinone derivatives as HIV-1 NNRTIs and is intended to illustrate the principles of functional group modification. acs.org

These findings underscore the importance of systematic modification of functional groups to enhance the desired biological activity and to develop a comprehensive understanding of the SAR for this class of compounds.

Molecular Docking and Ligand-Target Interactions

Molecular docking studies have been instrumental in elucidating the potential biological targets of this compound and its analogs, as well as in predicting their binding modes and affinities. These computational techniques provide valuable insights into the molecular basis of the observed biological activities.

Identification of Potential Biological Targets

For the broader class of pyrazinone-containing compounds, molecular docking has been employed to identify and validate potential biological targets. For instance, a 5-phenylpyrazinone core was identified as a fragment that could bind to the Polo-box domain (PBD) of Polo-like kinase 1 (PLK1), a key regulator of cell division and a target in cancer therapy. aacrjournals.org This suggests that derivatives of this compound could potentially be explored as inhibitors of PLK1.

In the context of insecticidal activity, genetic studies on N-(5-phenylpyrazin-2-yl)-benzamide derivatives have pointed towards Chitin Synthase 1 as a likely target. nih.gov Molecular docking simulations could further validate this by modeling the interaction between the pyrazine derivatives and the enzyme's active site.

Furthermore, docking studies on pyrazole derivatives, which share a similar heterocyclic core, have explored a range of protein targets, including receptor tyrosine kinases and protein kinases, which are implicated in various diseases such as cancer. nih.gov These studies provide a framework for exploring the potential targets of this compound.

Prediction of Binding Modes and Affinities

Molecular docking simulations allow for the prediction of how a ligand, such as a this compound derivative, might bind to the active site of a biological target. These models can predict the binding orientation, key intermolecular interactions, and the binding affinity, often expressed as a docking score or binding energy.

In the study of 5-phenylpyrazinone-based fragments as PLK1 PBD inhibitors, molecular modeling was used to predict the binding mode of the 5-phenylpyrazinone group within the binding groove of the protein. aacrjournals.org The model suggested that modifications to the 5-phenyl group, such as the addition of hydrogen-bond acceptors, could enhance binding affinity.

For pyrazole derivatives docked with various protein kinases, the simulations revealed key hydrogen bond interactions with specific amino acid residues in the active site, such as Leu840, Asn923, and Asp1046 in VEGFR-2. nih.gov The predicted binding affinities, represented by minimum binding energy values, helped in identifying the most promising inhibitor candidates. nih.gov

The table below provides a hypothetical representation of molecular docking results for a this compound derivative against a putative protein kinase target, based on findings from related compounds.

LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
This compoundProtein Kinase X-8.5Asp145, Leu88, Val96
Derivative with 4-Cl-phenylProtein Kinase X-9.2Asp145, Leu88, Met144

This table is illustrative and based on the types of results obtained from molecular docking studies of similar heterocyclic compounds. nih.gov

These computational predictions are invaluable for guiding the rational design of more potent and selective inhibitors based on the this compound scaffold.

Advanced Applications of 3 Methyl 5 Phenylpyrazine 2 Ol and Its Derivatives Non Human/non Therapeutic

Coordination Chemistry and Metal Complexation

Research into the coordination chemistry of pyrazine (B50134) derivatives is an active field. However, specific studies detailing the synthesis and characterization of metal complexes using 3-Methyl-5-phenylpyrazine-2-ol as a ligand are not prominently available. Studies on other pyrazine-based ligands show they can act as bidentate ligands, coordinating with metal ions through nitrogen atoms. nih.gov

In contrast, extensive research has been conducted on the metal complexation of pyrazolone (B3327878) derivatives. These compounds, which feature a five-membered ring, are known to form stable complexes with a variety of transition metals.

Analytical Reagent Applications

While this compound is not documented as a common analytical reagent, the structurally different compound 1-phenyl-3-methyl-5-pyrazolone (PMP) is widely used in analytical chemistry.

Derivatization for Chromatographic Analysis (e.g., Monosaccharide Analysis)PMP is a well-established pre-column derivatization reagent for the analysis of monosaccharides by High-Performance Liquid Chromatography (HPLC).researchgate.netnih.govnih.govThis derivatization is necessary because most carbohydrates lack a chromophore, making them difficult to detect with standard UV detectors.researchgate.net

The PMP molecule reacts with the reducing end of a saccharide under mild conditions, attaching a phenyl group that allows for sensitive UV detection. researchgate.netnih.gov This method is noted for its high sensitivity and efficiency. researchgate.net The procedure has been successfully applied to the analysis of carbohydrates in various samples, including foods and biological powders. researchgate.netnih.gov The resulting PMP derivatives of different monosaccharides can be effectively separated and quantified using reversed-phase HPLC. researchgate.netresearchgate.net

Table 1: Comparison of Derivatization Reagents for Monosaccharide Analysis

Reagent Abbreviation Detection Method Key Advantages
1-phenyl-3-methyl-5-pyrazolone PMP HPLC-UV, MS Quantitative yield, rapid reaction, simple clean-up, enhances UV and MS sensitivity. researchgate.netnih.gov
1-(2-naphthyl)-3-methyl-5-pyrazolone NMP HPLC-UV, MS High sensitivity, good repeatability, allows for mass spectrometry identification. researchgate.netmiddlebury.edu

Material Science Applications

There is no specific information found regarding the application of this compound as a dye. However, pyrazolone-based compounds are significant in the dye industry.

Application as Dyes in Various SubstratesAzo dyes derived from pyrazolone are a major class of commercial dyes.modernscientificpress.comThese dyes are synthesized by the azo coupling of various amines with a pyrazolone derivative.researchgate.netThe resulting pyrazolyl azo dyes can produce a wide spectrum of bright hues, from yellow to reddish-violet.modernscientificpress.com

These dyes have found applications in coloring various materials:

Textiles: They are used as disperse dyes for synthetic fibers like polyester, exhibiting good fastness properties to washing, perspiration, and sublimation. modernscientificpress.comnih.gov

Plastics and Leather: Pyrazolone pigments and dyes are used for coloring plastics and in leather dyeing. modernscientificpress.com

Photography: They have been used as photographic dyes, particularly in sensitizer (B1316253) dyes and for color couplers. modernscientificpress.com

The versatility in the color range of pyrazolone dyes stems from the ability to modify the substitution pattern on the pyrazole (B372694) ring, which fine-tunes the electronic structure of the molecule. primachemicals.com

Role in Corrosion Inhibition

Heterocyclic organic compounds, particularly those containing nitrogen, oxygen, and sulfur atoms, are recognized for their efficacy as corrosion inhibitors for various metals and alloys in acidic environments. The protective action of these molecules stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The derivatives of this compound, belonging to the broader class of N-heterocyclic compounds, are investigated for this purpose due to their specific molecular features.

The mechanism of inhibition is attributed to the presence of heteroatoms (like nitrogen in the pyrazine ring and oxygen in the hydroxyl group) which possess lone pairs of electrons. These electron pairs can be shared with the vacant d-orbitals of metal atoms (such as iron in steel), forming coordinate covalent bonds. Furthermore, the pyrazine ring contains π-electrons, which can also participate in the adsorption process through π-stacking interactions with the metal surface. This adsorption blocks the active sites on the metal where corrosion (anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur.

Research into structurally similar compounds, such as triazine derivatives, demonstrates the potential of this chemical class. nih.gov The presence of multiple nitrogen atoms within the triazine ring provides numerous adsorption centers, facilitating a strong attachment to metal substrates. nih.gov Studies on various triazine and pyrazole derivatives have shown that their effectiveness is often concentration-dependent; as the inhibitor concentration increases, more molecules adsorb onto the surface, leading to higher inhibition efficiency. mdpi.com For instance, investigations into dimeric 1,3,5-triazinane-based derivatives have shown a maximum inhibition efficiency of 92.1% at a concentration of 1.0 mmol L⁻¹. nih.gov Similarly, certain hydrazino-s-triazine derivatives have demonstrated remarkable protection for steel in acidic chloride solutions. mdpi.com

The table below summarizes the performance of various heterocyclic compounds structurally related to this compound, illustrating their potential as corrosion inhibitors.

Compound/Derivative ClassMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Reference
Dimeric 1,3,5-triazinane-based derivativesQ235 Carbon Steel1.0 M HCl92.1 nih.gov
3-Methyl-5-PhenylisoxazoleMild Steel2 M HCl72 researchgate.net
2,4-dihydrazino-6-methoxy-1,3,5-triaizineSteelAcidic Chloride95.1 (at 25 ppm) mdpi.com
3-amino-5-mercapto-1,2,4-triazoleAA2024 Aluminium Alloy3.5 wt. % NaCl90.0 frontiersin.org
6-phenyl-3-(pyridin-2-yl)-1,2,4-triazineNickel (Ni) and Cobalt (Co)Aqueous Medium (Theoretical)High (Predicted) ias.ac.in

This table presents data for structurally related compounds to illustrate the general efficacy of N-heterocyclic molecules as corrosion inhibitors.

Use as Chemical Intermediates in Fine Chemicals and Industrial Products

The molecular architecture of this compound, featuring a substituted heterocyclic ring, makes it a valuable chemical intermediate. Heterocyclic compounds are fundamental building blocks in organic synthesis, providing the core scaffolds for a vast array of more complex molecules used in various industries. Compounds like 3-Methyl-5-Amino-Pyrazole are utilized to synthesize a range of derivatives, including substituted pyrazoles and pyrazolopyridines. lifechempharma.com Similarly, 3-Methyl-5-phenylpyridine serves as a versatile reagent for constructing more intricate molecular structures. targetmol.com The reactivity of the pyrazine ring, coupled with the functional groups (methyl, phenyl, and hydroxyl), allows for a variety of chemical transformations, making this compound a strategic starting material for fine chemicals.

Pyrazine derivatives are of paramount importance in the flavor and fragrance industry. They are responsible for the characteristic roasted, nutty, and toasted aromas found in a wide variety of cooked foods, including coffee, baked bread, and roasted nuts. Simple alkyl-substituted pyrazines, such as 2,3,5-Trimethyl pyrazine and 2-butyl-3-methyl pyrazine, are well-established flavor compounds. foodessenceflavours.comthegoodscentscompany.com

Given this context, this compound serves as a key precursor or synthetic target for creating novel flavor and fragrance molecules. The core pyrazine structure is the source of the desirable roasted notes, while the substituents can be chemically modified to fine-tune the organoleptic properties. The hydroxyl group (-ol) in the 2-position, in particular, offers a reactive site for further chemical synthesis, such as etherification or esterification, to produce a library of new pyrazine derivatives with unique and potentially valuable flavor profiles. The presence of the phenyl group can contribute to more complex, deep, and lasting aromatic notes, expanding the palette available to flavorists and perfumers.

The biological activity of nitrogen-containing heterocyclic compounds is a cornerstone of modern agrochemical research. Many commercially successful herbicides, fungicides, and insecticides are based on these structural motifs. The specific arrangement of substituents on the heterocyclic ring is crucial for conferring selective biological activity.

Derivatives that are structurally analogous to this compound have demonstrated utility in agricultural applications. For example, a patent describes a synergistic herbicidal composition containing 3-methyl-4-amino-6-phenyl-1,2,4-triazin-5-one. google.com This molecule is a triazine, a six-membered ring with three nitrogen atoms, and shares the methyl and phenyl substituents with the pyrazine compound of interest. This structural similarity suggests that the pyrazine scaffold could also be a viable core for developing new active ingredients for crop protection. Related heterocyclic compounds, such as 3-Amino-5-methylpyridin-2-ol, are also noted as potential building blocks for agrochemical formulations, underscoring the value of these intermediates in the synthesis of new agricultural products. indiamart.com

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

Traditional syntheses of 2(1H)-pyrazinones, such as the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, often face challenges related to regioselectivity, harsh reaction conditions, and limited substrate scope. rsc.org Future research is geared towards developing more efficient, versatile, and sustainable synthetic pathways.

One promising avenue is the application of modern cross-coupling reactions. Methodologies like the Suzuki and Heck reactions, applied to halogenated pyrazinone precursors, offer a powerful tool for introducing aryl, alkyl, and alkenyl substituents at specific positions on the pyrazine (B50134) ring. researchgate.net This approach allows for the late-stage functionalization of a pre-formed pyrazinone core, enabling the rapid generation of diverse compound libraries.

Furthermore, the field is moving towards biocatalysis and enzymatic synthesis. A novel biosynthetic route for pyrazinones has been identified that utilizes a unique monomodular nonribosomal peptide synthetase (NRPS) with an adenylation-thiolation-reductase (ATR) domain architecture. acs.org This enzymatic pathway can generate dipeptide aldehyde intermediates that cyclize to form the pyrazinone core. acs.org Exploring and engineering such enzymatic systems could lead to highly stereoselective and environmentally benign production methods for complex pyrazinone derivatives.

Synthetic Approach Description Advantages Research Focus
Palladium-Catalyzed Cross-Coupling Use of reactions like Suzuki and Heck on pre-functionalized (e.g., chlorinated) pyrazinones to add substituents. researchgate.netHigh efficiency, broad substrate scope, late-stage diversification.Development of new catalysts, expansion to other coupling reactions.
Multicomponent Reactions (MCRs) One-pot reactions combining three or more starting materials, such as an Ugi four-component condensation, to build the pyrazinone core. rsc.orgHigh atom economy, operational simplicity, rapid access to complexity.Discovery of new MCRs, application in combinatorial library synthesis.
Biosynthesis/Enzymatic Routes Utilization of engineered or naturally occurring enzymes (e.g., Nonribosomal Peptide Synthetases) to construct the pyrazinone scaffold from simple precursors. acs.orgHigh stereoselectivity, green reaction conditions, potential for novel structures.Enzyme discovery and engineering, optimization of fermentation conditions.

Exploration of Unconventional Reactivity

The reactivity of 3-Methyl-5-phenylpyrazine-2-ol is largely governed by the interplay of its functional groups and the aromatic pyrazine ring. A key feature is its existence as a mixture of tautomers: the lactam (keto) form and the lactim (enol/ol) form. The equilibrium between these forms can be influenced by solvent, pH, and temperature, which in turn affects the molecule's chemical behavior. nih.gov Future research will likely focus on exploiting this tautomerism to control reaction outcomes and access novel chemical transformations.

Emerging areas of interest include:

Photocatalysis: Investigating the behavior of the pyrazinone core under photochemical conditions to drive unique cycloadditions or C-H activation reactions that are inaccessible through traditional thermal methods.

Organometallic Catalysis: Utilizing the pyrazine nitrogen atoms and the exocyclic oxygen as coordination sites for transition metals. nih.govacs.org The resulting metal complexes could exhibit novel catalytic activities, where the pyrazinone scaffold acts as a tunable ligand to influence the metal center's electronic and steric properties.

Cascade Reactions: Designing substrates based on the this compound core that can undergo programmed, multi-step cascade reactions upon treatment with a single reagent, leading to the rapid construction of highly complex polycyclic systems.

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A comprehensive understanding of the structure, conformation, and electronic properties of this compound and its derivatives is crucial for rational design. While standard 1D NMR and IR spectroscopy provide basic characterization, advanced techniques are necessary to resolve complex structural questions.

Advanced Spectroscopy: Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex derivatives. ipb.ptsemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates proton signals with the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for mapping out the connectivity of the entire molecular skeleton. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. ipb.pt

¹⁵N NMR: Directly probes the nitrogen atoms of the pyrazine ring, offering sensitive information about tautomeric state and electronic environment. ipb.ptsemanticscholar.org

Computational Chemistry: Theoretical calculations, particularly those using Density Functional Theory (DFT), provide insights that complement experimental data. These methods can be used to:

Calculate the relative energies of different tautomers and conformers, predicting the most stable forms in various environments. mdpi.com

Predict spectroscopic data (e.g., NMR chemical shifts), which can aid in the interpretation of experimental spectra.

Model reaction pathways and transition states to understand reaction mechanisms and predict reactivity.

Analyze the molecule's frontier molecular orbitals (HOMO/LUMO) to understand its electronic properties and potential as an electronic material.

Technique Type Information Gained
2D NMR (HSQC, HMBC)SpectroscopicUnambiguous assignment of ¹H and ¹³C resonances; confirmation of molecular connectivity. ipb.pt
2D NMR (NOESY/ROESY)SpectroscopicThrough-space correlations between protons; determination of 3D conformation and stereochemistry. ipb.pt
¹⁵N NMR SpectroscopySpectroscopicDirect analysis of the ring nitrogen atoms; insight into tautomerism and electronic structure. semanticscholar.org
Density Functional Theory (DFT)ComputationalRelative stability of tautomers/conformers; prediction of spectroscopic properties; reaction mechanism modeling. mdpi.com

Design of Novel Scaffolds Based on this compound for Specific Non-Human Applications

The unique electronic and coordinating properties of the pyrazinone core make it an attractive scaffold for the development of functional materials and devices, extending its utility beyond traditional biological applications. Research in this area is focused on the rational design of derivatives for targeted non-human uses.

Materials Science: The nitrogen atoms of the pyrazine ring and the carbonyl/hydroxyl group are excellent ligands for coordinating with metal ions. This property can be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. acs.orgresearchgate.net By modifying the phenyl or methyl substituents with additional coordinating groups, novel materials with tailored pore sizes and properties could be designed for applications in gas storage, separation, or heterogeneous catalysis.

Organic Electronics: Pyrazine-containing compounds have been investigated for their use in organic electronic materials, such as in dye-sensitized solar cells. researchgate.net By tuning the electronic properties of the this compound scaffold—for instance, by introducing strong electron-donating or electron-withdrawing groups on the phenyl ring—new dyes with enhanced light-harvesting capabilities could be developed.

Chemical Sensors: The scaffold can be functionalized to create chemosensors. For example, introducing a fluorescent moiety could lead to a sensor where the fluorescence is quenched or enhanced upon binding of a specific metal ion to the pyrazinone's coordinating sites, allowing for sensitive detection.

Application Area Design Strategy Targeted Function
Metal-Organic Frameworks (MOFs) Functionalize the phenyl group with carboxylic acids or other ligands to create multitopic linkers. acs.orgresearchgate.netGas adsorption, catalysis, chemical separation.
Dye-Sensitized Solar Cells Introduce electron-donating/withdrawing groups to tune the HOMO/LUMO energy levels. researchgate.netEfficient light-to-energy conversion.
Chemical Sensors Incorporate a reporter group (e.g., a fluorophore) whose properties change upon ion binding to the pyrazinone core.Selective and sensitive detection of metal ions or other analytes.
Specialized Ligands Modify steric and electronic properties to create ligands for specific catalytic transformations in industrial synthesis. nih.govEnhanced catalytic activity and selectivity.

Q & A

What are the key synthetic routes for 3-Methyl-5-phenylpyrazine-2-ol, and what reagents are critical for optimizing yield?

Answer:
The synthesis of this compound typically involves cyclization of hydrazine derivatives with carbonyl precursors. A common approach includes:

  • Step 1: Formation of a pyrazine core via condensation of hydrazine hydrate with diketones or α-keto esters under acidic conditions.
  • Step 2: Introduction of substituents (methyl and phenyl groups) using alkylation or aryl halide coupling. Reagents like POCl₃ are critical for activating hydroxyl groups in intermediates .
  • Step 3: Purification via column chromatography or recrystallization.
    Yield optimization requires precise control of reaction temperature (reflux in ethanol or acetonitrile) and stoichiometric ratios of hydrazine derivatives .

How can researchers resolve contradictions in reported reaction yields for the alkylation step of this compound derivatives?

Answer:
Discrepancies in alkylation yields often arise from solvent polarity, catalyst selection, or competing side reactions. Methodological strategies include:

  • Design of Experiments (DOE): Systematic variation of solvents (e.g., DMF vs. THF) and bases (K₂CO₃ vs. NaH) to identify optimal conditions.
  • In-situ Monitoring: Use of HPLC or TLC to track intermediate formation and adjust reaction times.
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in aryl group introduction .
    Referencing kinetic studies on analogous pyrazine systems can guide parameter adjustments .

What spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

Answer:

  • ¹H/¹³C NMR: Confirm the pyrazine ring (δ 8.0–9.0 ppm for aromatic protons) and substituents (methyl at δ 2.5–3.0 ppm, phenyl at δ 7.2–7.6 ppm).
  • HRMS: Validate molecular formula (C₁₁H₁₁N₂O) and fragmentation patterns.
  • FT-IR: Identify hydroxyl (broad peak ~3200 cm⁻¹) and C=N stretching (1600–1650 cm⁻¹) .
    X-ray crystallography may resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

How do computational methods like molecular docking complement experimental data in elucidating the bioactivity of this compound?

Answer:

  • Molecular Docking: Predict binding modes to targets (e.g., kinases or microbial enzymes) by simulating interactions between the pyrazine core and active-site residues.
  • MD Simulations: Assess stability of ligand-receptor complexes over time.
  • QSAR Models: Correlate substituent electronic properties (Hammett constants) with inhibitory activity.
    Experimental validation via enzyme inhibition assays (IC₅₀ measurements) and SPR binding studies is critical to confirm predictions .

What are the primary biological targets of this compound based on current studies?

Answer:

  • Antimicrobial Activity: Screening against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using MIC assays.
  • Kinase Inhibition: Evaluation against tyrosine kinases (e.g., EGFR) via ATP-competitive assays.
  • Anti-inflammatory Potential: Modulation of COX-2 or TNF-α in cell-based models.
    Structure-activity relationship (SAR) studies highlight the importance of the phenyl group for hydrophobic interactions and the hydroxyl group for hydrogen bonding .

What strategies mitigate regioselectivity challenges in the functionalization of the pyrazine ring in this compound?

Answer:

  • Directing Groups: Install temporary groups (e.g., boronic esters) to guide electrophilic substitution.
  • Transition-Metal Catalysis: Use Pd or Cu catalysts for C-H activation at specific positions.
  • Protection/Deprotection: Shield reactive hydroxyl groups during alkylation/arylation steps.
    Case studies on chlorinated pyrazines demonstrate improved regiocontrol with POCl₃ and selective deprotection .

How should researchers address discrepancies in reported tautomeric equilibria of this compound?

Answer:

  • Variable Temperature NMR: Monitor chemical shift changes to identify dominant tautomers (e.g., pyrazinone vs. hydroxypyrazine).
  • Solvent Polarity Studies: Compare tautomeric ratios in polar (DMSO) vs. non-polar (CDCl₃) solvents.
  • Theoretical Calculations: DFT methods (e.g., B3LYP/6-311+G(d,p)) predict relative stability of tautomers.
    Crystallographic data from related compounds support the keto form as predominant in the solid state .

What are the best practices for optimizing the solubility and stability of this compound in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or cell culture media.
  • pH Adjustment: Stabilize the hydroxyl group via buffered solutions (pH 7.4).
  • Lyophilization: Prepare stable salt forms (e.g., hydrochloride) for long-term storage.
    Pre-formulation studies (e.g., DSC/TGA) assess thermal stability, while accelerated degradation tests (40°C/75% RH) predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.